molecular formula C5H4Cl2N2 B1320836 2,5-Dichloro-4-methylpyrimidine CAS No. 1192064-63-3

2,5-Dichloro-4-methylpyrimidine

Cat. No.: B1320836
CAS No.: 1192064-63-3
M. Wt: 163 g/mol
InChI Key: NQQBBTQLATUFBF-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its two chlorine atoms at positions 2 and 5, and a methyl group at position 4. Pyrimidines, including this compound, are significant in various fields due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-methylpyrimidine typically involves the chlorination of 4-methylpyrimidine. One common method includes the reaction of 4-methylpyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dichloro-4-methylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylpyrimidine largely depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For instance, it can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties. The chlorine atoms enhance its binding affinity to the target enzyme or receptor, leading to increased potency .

Comparison with Similar Compounds

  • 2,4-Dichloro-5-methylpyrimidine
  • 2,5-Dichloro-4-ethylpyrimidine
  • 2,5-Dichloro-4-phenylpyrimidine

Comparison: 2,5-Dichloro-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 2,4-Dichloro-5-methylpyrimidine, it has different regioselectivity in nucleophilic substitution reactions. The presence of the methyl group at position 4, as opposed to other substituents like ethyl or phenyl, affects its lipophilicity and, consequently, its pharmacokinetic properties .

Biological Activity

2,5-Dichloro-4-methylpyrimidine is a pyrimidine derivative that has garnered attention in various fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features two chlorine substituents at the 2 and 5 positions and a methyl group at the 4 position of the pyrimidine ring. This unique substitution pattern contributes to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, this compound exhibits potential anticancer properties.

Additionally, it is involved in the inhibition of certain kinases, which play significant roles in cellular signaling pathways. For example, studies have shown that derivatives of this compound can inhibit kinases associated with malaria parasites, demonstrating its potential as an antimalarial agent .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerInhibits dihydrofolate reductase, disrupting DNA synthesis
AntimicrobialExhibits activity against various bacterial strains
AntimalarialInhibits Plasmodium kinases involved in the malaria life cycle
HerbicidalUsed in agricultural chemistry for developing herbicides
Enzyme InhibitionInteracts with various enzymes affecting metabolic pathways

Case Study 1: Anticancer Activity

A study demonstrated that this compound derivatives exhibited significant cytotoxic effects on cancer cell lines by inhibiting DHFR. The IC50 values indicated a strong correlation between chlorine substitution and increased potency against cancer cells.

Case Study 2: Antimicrobial Properties

Research highlighted that certain derivatives of this compound displayed potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that modifications at the 4-position enhanced antibacterial efficacy .

Case Study 3: Antimalarial Activity

In vitro studies revealed that specific derivatives inhibited PfGSK3 and PfPK6 kinases in Plasmodium falciparum with IC50 values in the nanomolar range. This suggests a promising avenue for developing new antimalarial therapies based on this compound .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,5-Dichloro-4-methylpyrimidine, and how are they experimentally determined?

  • Methodological Answer : Key properties include molecular weight (187.03 g/mol), melting point (116–120°C), and CAS number (78473-00-4). These are determined via:

  • Melting Point : Differential scanning calorimetry (DSC) or capillary tube methods under controlled heating rates .
  • Molecular Weight : High-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) for structural confirmation .
  • Safety Data : Refer to hazard codes (e.g., R20/21/22-43) for handling guidelines, emphasizing proper ventilation and personal protective equipment (PPE) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Chlorination : Reacting 4-methylpyrimidine derivatives with POCl₃ or SOCl₂ under reflux, monitored by thin-layer chromatography (TLC) for reaction progress .
  • Functionalization : Introducing methyl groups via Friedel-Crafts alkylation, followed by purification using column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers ensure purity during synthesis and purification?

  • Methodological Answer :

  • Chromatography : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) to isolate high-purity fractions .
  • Crystallization : Recrystallize from ethanol or dichloromethane to remove impurities, verified by NMR purity >95% .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize reaction pathways for this compound derivatives?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections to model reaction energetics (e.g., activation barriers for chlorination) .
  • Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations, validated against experimental IR spectra .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

  • Methodological Answer :

  • Error Analysis : Compare experimental melting points with DFT-predicted lattice energies; discrepancies >5% may indicate polymorphic forms or solvate formation .
  • Reproducibility : Replicate synthesis under inert atmospheres (argon) to rule out moisture-induced side reactions .

Q. How is this compound utilized in medicinal chemistry research?

  • Methodological Answer :

  • Scaffold Design : As a pyrimidine core for kinase inhibitors, functionalized via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups. Reaction yields are optimized using Pd(PPh₃)₄ catalyst and microwave-assisted heating .
  • Biological Screening : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ values correlated to substituent electronegativity (Hammett plots) .

Q. What crystallographic techniques characterize its solid-state structure?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from acetone. Resolve Cl⋯Cl halogen bonding interactions (3.2–3.5 Å) to explain lattice stability .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in reported melting points (116–120°C vs. 164–166°C for analogs)?

  • Methodological Answer :

  • Polymorphism Screening : Perform DSC heating-cooling cycles to detect metastable phases.
  • Impurity Profiling : Use GC-MS to identify trace solvents (e.g., ethanol) affecting melting behavior .

Q. What computational tools validate synthetic intermediate stability?

  • Methodological Answer :

  • Transition State Modeling : Use Gaussian 16 to calculate activation energies for decomposition pathways (e.g., hydrolysis of chlorinated intermediates) .
  • Solvent Effects : Simulate solvation-free energies (SMD model) to predict intermediate stability in polar vs. nonpolar solvents .

Q. Safety and Waste Management

Q. What protocols ensure safe disposal of halogenated byproducts?

  • Methodological Answer :
  • Waste Segregation : Separate chlorinated residues from aqueous waste; neutralize acidic byproducts with NaHCO₃ before disposal .
  • Environmental Compliance : Partner with certified waste management firms for incineration (≥1200°C) to prevent dioxin formation .

Properties

IUPAC Name

2,5-dichloro-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQBBTQLATUFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611914
Record name 2,5-Dichloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192064-63-3
Record name 2,5-Dichloro-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in a manner analogous to Intermediate 55, substituting 2,4,5-trichloropyrimidine for 2,4-dichloro-5-fluoropyrimidine. 1H NMR (500 MHz, CDCl3): 8.47 (s, 1H), 2.61 (s, 3H).
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Synthesis routes and methods II

Procedure details

2,4,5-Trichloropyrimidine (250 mg, 1.36 mmol) and ferric acetylacetonate (24 mg, 0.07 mmol) were taken up in tetrahydrofuran (2.7 mL) and the reaction was cooled to −78° C. Methylmagnesium bromide (0.45 mL of 3 M in THF, 1.36 mmol) was added dropwise and the mixture was stirred at −78° C. for one hour. The mixture was quenched with aqueous ammonium chloride and extracted with ethyl acetate. The combined organic fractions were dried over magnesium sulfate, filtered, and the solvent was evaporated under reduced pressure. The resulting residue was purified by Chromatography on silica gel (0-10% diethylether in hexanes) to provide 2,5-dichloro-4-methylpyrimidine (99 mg, 0.61 mmol, 45%) as a white solid. MS ESI: [M+H]+ m/z 163.0.
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250 mg
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ferric acetylacetonate
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24 mg
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2.7 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

2,4,5-trichloropyrimidine (1.83 g, 10 mmol) was dissolved in THF:NMP (10:1, 100 mL) at room temperature and iron(III) acetylacetonate (0.71 g, 2.0 mmol) was added under N2. MgBrMe (3M, 12 mmol) was added drop-wise via syringe. The mixture was cooled to RT, progress was verified by LC-MS: typical results show product vs starting material vs 5-chloro-2,4-dimethylpyrimidine side product ˜2:2:1 ratio. The reaction was quenched with ice cold, saturated ammonium chloride (, 100 mL), extracted with ethyl acetate (100 mL), washed with brine (100 mL, ×2), dried over MgSO4, filtered and concentrated i. vac. The crude mixture was purified by silica gel chromatography (5% ethylacetate/hexane) to yield the titled compound.
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1.83 g
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THF NMP
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 129990612
CID 129990612
2,5-Dichloro-4-methylpyrimidine
CID 129990612
2,5-Dichloro-4-methylpyrimidine
CID 129990612
2,5-Dichloro-4-methylpyrimidine
CID 129990612
2,5-Dichloro-4-methylpyrimidine
CID 129990612
2,5-Dichloro-4-methylpyrimidine
CID 129990612
2,5-Dichloro-4-methylpyrimidine

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